molecular formula C16H16BrFN4O2 B2829513 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide CAS No. 2097934-00-2

3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide

Cat. No. B2829513
CAS RN: 2097934-00-2
M. Wt: 395.232
InChI Key: QHRSSLBGGXVLBL-UHFFFAOYSA-N
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Description

The compound “3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide” is a complex organic molecule that contains several functional groups. It has a pyrrolidine ring, which is a type of cyclic amine, and a pyrimidine ring, which is a type of aromatic heterocycle. It also contains a carboxamide group, a bromine atom, and a fluorine atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The pyrrolidine ring could potentially be formed through a cyclization reaction, while the pyrimidine ring might be introduced through a condensation reaction . The bromine and fluorine atoms would likely be introduced through halogenation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The pyrrolidine and pyrimidine rings would contribute to the rigidity of the molecule, while the bromine and fluorine atoms would likely be involved in various intermolecular interactions .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The pyrrolidine ring could undergo reactions typical of amines, such as acylation or alkylation. The pyrimidine ring could undergo electrophilic aromatic substitution reactions, and the bromine and fluorine atoms could potentially be replaced through nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the polar carboxamide group and the halogen atoms would likely make the compound relatively polar, which could affect its solubility in different solvents .

Future Directions

The future research directions for this compound would depend on its intended use and any biological activity it might have. If it shows promise in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

3-(5-bromopyrimidin-2-yl)oxy-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrFN4O2/c17-12-8-19-15(20-9-12)24-14-5-6-22(10-14)16(23)21-7-11-1-3-13(18)4-2-11/h1-4,8-9,14H,5-7,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRSSLBGGXVLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide

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